2-(Hydroxyimino)-2-phenylethyl acetate
Description
Contextualization of Oxime Esters in Synthetic Methodologies
Oxime esters are a versatile class of organic compounds that have garnered considerable attention for their diverse applications in synthesis. organic-chemistry.orgnih.gov Structurally characterized by an R-C=N-O-C(=O)R' functional group, they serve as stable and accessible precursors for a variety of reactive intermediates. A key feature of their reactivity is the inherent weakness of the N-O bond, which can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate highly reactive iminyl radicals. nih.gov This property has positioned oxime esters as powerful tools for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov
Synthetic methodologies employing oxime esters are broad, encompassing transformations like C-H functionalization, amination reactions, and the synthesis of nitrogen-containing heterocycles such as pyridines, pyrroles, and quinolines. researchgate.net Their ability to act as radical precursors has been harnessed in photoredox catalysis and transition-metal-mediated reactions, offering pathways to complex molecules under mild conditions. nih.govrsc.org Furthermore, some oxime esters have found use as photoinitiators in polymerization processes. nih.gov The esterification of the parent oxime is a critical step in their synthesis, with modern methods utilizing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with 4-(dimethylamino)pyridine (DMAP) to achieve high yields efficiently. organic-chemistry.org
Rationale for Comprehensive Research on 2-(Hydroxyimino)-2-phenylethyl Acetate (B1210297)
While the broader class of oxime esters is well-established, specific members of this family exhibit unique reactivity profiles that merit individual study. 2-(Hydroxyimino)-2-phenylethyl acetate (also known as Phenylglyoxime-O-acetate) stands out as a particularly valuable research subject. Its structure, featuring a phenyl group directly attached to the oxime carbon, influences the stability and reactivity of the key iminyl radical intermediate formed upon N-O bond cleavage. This structural feature makes it an ideal model substrate for investigating new reaction pathways.
Comprehensive research is driven by the need to understand how the electronic and steric properties of the phenyl and acetyl groups modulate its reactivity in comparison to other aliphatic or aromatic oxime esters. It has been employed as a key reactant in various transition-metal-catalyzed cross-coupling and cyclization reactions. For instance, its behavior in copper-catalyzed aerobic dehydrogenative cyclizations and rhodium-catalyzed C-H functionalizations provides a platform to develop novel methods for constructing intricate molecular frameworks. researchgate.net A thorough investigation allows chemists to map its reaction scope, optimize conditions, and elucidate the underlying mechanisms, thereby expanding the synthetic chemist's toolkit.
Scope and Research Objectives for the Compound's Academic Investigation
The academic investigation of this compound is centered on several key objectives designed to fully characterize its synthetic potential.
Primary Research Objectives:
Elucidation of Reactivity with Transition Metals: A core objective is to systematically study the reactions of this compound with a range of transition-metal catalysts (e.g., Rhodium, Copper, Palladium, Iridium). nih.gov This involves exploring its utility in C-H activation, annulation, and coupling reactions to synthesize valuable nitrogen-containing heterocycles.
Investigation of Photochemical Behavior: Given the application of oxime esters as photoinitiators, a key goal is to study the photochemical reactivity of this compound. nih.gov This includes its potential to generate iminyl radicals under visible light irradiation, often in the presence of a photosensitizer, and trapping these radicals with various partners. nih.gov
Mapping of Reaction Pathways and Mechanisms: A fundamental objective is to understand the mechanistic details of its transformations. This involves identifying key intermediates (e.g., iminyl radicals, organometallic species) and byproducts to build a predictive model for its reactivity. For example, in many radical reactions, the iminyl radical can undergo subsequent β-C-C bond cleavage. nih.gov
Expansion of Substrate Scope and Synthetic Applications: Research aims to define the scope and limitations of its use in synthetic protocols. This includes testing its compatibility with various functional groups and applying the developed methodologies to the synthesis of more complex target molecules.
These focused research efforts are essential for transitioning this compound from a chemical curiosity to a reliable and widely used tool in the arsenal (B13267) of modern organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(acetyloxyimino)-2-phenylethan-1-one |
| Synonyms | Phenylglyoxime-O-acetate |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | Solid |
Table 2: Key Reaction Types Investigated
| Catalyst System | Reaction Type | Key Transformation |
|---|---|---|
| Rhodium (Rh) | C-H Activation / Annulation | Synthesis of Isoquinolines |
| Copper (Cu) | Aerobic Dehydrogenative Cyclization | Synthesis of Imidazo[1,2-a]pyridines |
Structure
3D Structure
Properties
CAS No. |
680605-59-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2-hydroxyimino-2-phenylethyl) acetate |
InChI |
InChI=1S/C10H11NO3/c1-8(12)14-7-10(11-13)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
InChI Key |
RGPPGYQYQVFRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Hydroxyimino 2 Phenylethyl Acetate and Its Analogues
Chemo- and Regioselective Synthetic Routes
The selective synthesis of 2-(hydroxyimino)-2-phenylethyl acetate (B1210297) requires precise control over chemical reactions to ensure the desired functional groups are introduced at specific positions within the molecule.
Esterification Reactions of 2-(Hydroxyimino)-2-phenylethanol Derivatives
A primary and straightforward method for the synthesis of 2-(hydroxyimino)-2-phenylethyl acetate involves the esterification of a pre-formed oxime precursor, such as a 2-(hydroxyimino)-2-phenylethanol derivative. This two-step process begins with the formation of the oxime, followed by its esterification. nih.govrsc.org
The esterification can be achieved using various acetylating agents. For instance, the reaction of an oxime with a carboxylic acid, an aldehyde, or an ester can yield the desired oxime ester. nih.govrsc.org A common laboratory-scale synthesis involves the acylation of an oxime with an acyl halide or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.
A specific example is the synthesis of 1,2-diphenylethanone O-acetyl oxime, an analogue of the target compound. This is achieved by first preparing the oxime from 1,2-diphenylethanone and then acetylating it. orgsyn.org
Table 1: Examples of Esterification for Oxime Ester Synthesis
| Oxime Precursor | Acetylating Agent | Product | Key Features | Reference |
|---|---|---|---|---|
| (E)-acetophenone oxime | Acetic anhydride | (E)-acetophenone O-acetyl oxime | Condensation reaction with copper(I) catalyst. | orgsyn.org |
| 1,2-diphenylethanone oxime | Not specified, but acylation implied | 1,2-diphenylethanone O-acetyl oxime | Crude oxime used directly in the next step without purification. | orgsyn.org |
Oxime Formation Reactions Leading to the Core Structure
The foundational oxime structure is typically synthesized through the reaction of a ketone with hydroxylamine (B1172632). nih.govrsc.org In the context of this compound, the starting material would be 2-oxo-2-phenylethyl acetate. sigmaaldrich.com The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.
The synthesis of phenylglyoxime, a related dioxime, is achieved by reacting ω-oximinoacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate. chemicalbook.com This demonstrates the general applicability of this method for creating the hydroxyimino group on a phenyl-containing backbone.
The regioselectivity of this reaction is crucial when dealing with unsymmetrical diketones, but for a starting material like 2-oxo-2-phenylethyl acetate, the reaction is straightforward as there is only one ketone group to be converted to an oxime.
Multi-Component Reactions for Direct Synthesis of Oxime Esters
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like oxime esters in a single step, minimizing waste and reducing effort. nih.govresearchgate.net A notable example is the visible-light-mediated three-component reaction for the synthesis of oxime esters using aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters. nih.govrsc.orgrsc.org In this process, an imine is formed in situ from the aldehyde and aniline, which then reacts with a radical generated from the NHPI ester under photocatalysis to produce the oxime ester. researchgate.net
While not a direct synthesis of this compound, the Passerini and Ugi reactions are powerful MCRs that can generate α-acyloxy amides and bis-amides, respectively, which share structural similarities with oxime esters. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnumberanalytics.comyoutube.comnih.govmdpi.com The Passerini reaction, for instance, involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid. wikipedia.orgorganic-chemistry.org These reactions highlight the potential of MCRs in rapidly building molecular complexity.
Catalytic Approaches in Synthesis
Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of chemical synthesis. Both metal-based and photocatalytic methods have been successfully employed in the formation of oxime esters.
Metal-Catalyzed Processes for Oxime Ester Formation
Transition metals, particularly palladium and rhodium, have been shown to be effective catalysts in reactions involving oxime esters. Palladium(0) complexes can undergo oxidative addition with oximes to generate alkylideneaminopalladium(II) species. acs.org These intermediates are key in various transformations, including the synthesis of nitrogen-containing heterocycles. acs.org For example, Pd-catalyzed cyclizations of oxime esters with alkenes can produce dihydropyrroles and pyrrolidine (B122466) derivatives. acs.orgrsc.org A novel approach for the direct amination of aromatic C-H bonds using oxime esters under palladium catalysis has also been reported, proceeding through the oxidative addition of the N-O bond to a Pd(0) species. berkeley.eduacs.org
Rhodium catalysts have also been employed in the enantioselective hydrogenation of oxime acetates, providing a pathway to chiral amines. nih.govacs.org While the primary product in this case is a chiral acetamide (B32628) rather than the hydroxylamine derivative, it demonstrates the reactivity of the oxime ester under rhodium catalysis. acs.org Rhodium(III) has also been used to catalyze the activation of C(sp²)–H and C(sp²)–C(sp²) bonds in aryl oximes. rsc.org
Table 2: Metal-Catalyzed Reactions Involving Oxime Esters
| Catalyst | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Palladium(0) | Cyclization of oxime esters with alkenes | Forms dihydropyrroles and pyrrolidine derivatives. | acs.orgrsc.org |
| Palladium(0) | Direct amination of aromatic C-H bonds | Involves oxidative addition of the N-O bond to the catalyst. | berkeley.eduacs.org |
| Rhodium(I) | Enantioselective hydrogenation of oxime acetates | Produces chiral acetamides. | nih.govacs.org |
| Rhodium(III) | C-H and C-C bond activation of aryl oximes | Generates novel N-(2-cyanoaryl) indanone imines. | rsc.org |
Photocatalytic and Visible-Light-Mediated Synthesis Strategies
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions to proceed under mild conditions. nih.govrsc.orgrsc.org A notable application is the synthesis of oxime esters through a one-pot, three-component reaction of an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester, catalyzed by eosin (B541160) Y under blue LED irradiation. nih.govrsc.orgresearchgate.netrsc.org This method demonstrates high efficiency and tolerates a wide range of substrates. nih.govrsc.orgrsc.org The reaction is believed to proceed through a photocatalytic cycle where the excited photocatalyst initiates the formation of a radical anion from the NHPI ester. rsc.org
Photoredox catalysis has also been utilized for the C-H functionalization of various organic molecules, a field that has seen rapid expansion. nih.govnih.govacs.orgacs.org For instance, the combination of nickel catalysis and photoredox-catalyzed hydrogen atom transfer has enabled the regioselective arylation of unfunctionalized C(sp3)-H bonds. columbia.edu Furthermore, photoredox catalysis can be used to generate acyl radicals from oxime esters via selective C-C bond activation under visible light irradiation. acs.org These acyl radicals can then be trapped by Michael acceptors. acs.org The isomerization of oximes from the E to the Z form can also be achieved using photoredox catalysis via triplet-triplet energy transfer. columbia.edu
Table 3: Photocatalytic Syntheses of and Reactions with Oxime Esters
| Photocatalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Eosin Y | Three-component synthesis of oxime esters | Uses aldehydes, anilines, and NHPI esters under blue LED irradiation. | nih.govrsc.orgresearchgate.netrsc.org |
| fac-Ir(ppy)3 | Acyl radical generation from oxime esters | Involves selective C-C bond activation under visible light. | acs.org |
| Not specified | E to Z photoisomerization of oximes | Proceeds via triplet-triplet energy transfer catalysis. | columbia.edu |
Organocatalytic and Biocatalytic Considerations in Oxime Ester Synthesis
The development of catalytic systems that avoid the use of toxic or expensive metals is a central theme in modern organic synthesis. Organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of oxime esters, offering mild reaction conditions and high selectivity. scienceopen.com
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. scienceopen.com A notable example is the use of N-heterocyclic carbenes (NHCs) in the synthesis of saturated oxime esters. A triazolium salt-derived NHC can effectively catalyze the redox esterification between α,β-unsaturated aldehydes and oximes, providing access to a wide array of aliphatic, aromatic, and heteroaromatic oxime esters in very good yields. rsc.org Another innovative organocatalytic approach involves visible-light-mediated photocatalysis. Using an organic dye like eosin Y, a one-pot, three-component reaction of an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester can produce various oxime esters with high efficiency under mild, room-temperature conditions. nih.govrsc.org This method is advantageous for its operational simplicity and use of light as a clean energy source. nih.gov
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign nature, as reactions are typically run in aqueous media under mild temperature and pH conditions. nih.govrsc.org For the synthesis of esters, lipases and acyltransferases are commonly used. For instance, the production of 2-phenylethyl acetate has been successfully demonstrated in a solvent-free system using an immobilized lipase, Novozym® 435, in a continuous packed-bed reactor, achieving a molar conversion of over 99%. mdpi.com Similarly, an immobilized acyltransferase from Mycobacterium smegmatis has been used to catalyze the synthesis of 2-phenethyl acetate in water, reaching a conversion rate of 99.17% in just 30 minutes. nih.govrsc.org The immobilization of these enzymes not only facilitates their separation from the reaction mixture but also enhances their stability and allows for recycling over multiple batches. nih.gov
| Catalytic Method | Catalyst Example | Key Features | Example Application |
|---|---|---|---|
| Organocatalysis (NHC) | N-Heterocyclic Carbene | Metal-free; good yields for diverse substrates. rsc.org | Redox esterification of α,β-unsaturated aldehydes and oximes. rsc.org |
| Organocatalysis (Photocatalysis) | Eosin Y | Visible-light mediated; mild conditions; one-pot synthesis. nih.govrsc.org | Three-component synthesis of oxime esters. nih.gov |
| Biocatalysis (Lipase) | Immobilized Novozym® 435 | High conversion; solvent-free; continuous process. mdpi.com | Continuous synthesis of 2-phenylethyl acetate. mdpi.com |
| Biocatalysis (Acyltransferase) | Immobilized MsAcT | High conversion; aqueous medium; rapid reaction. nih.govrsc.org | Synthesis of 2-phenethyl acetate in water. nih.gov |
Green Chemistry Principles in Synthetic Development
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com Key principles include the use of safer solvents, maximization of atom economy, and minimization of waste. snu.ac.kr
The choice of solvent is critical to the environmental performance of a chemical process. unife.it Traditional syntheses of oximes often use toxic and volatile organic solvents like pyridine (B92270). ijprajournal.com Green chemistry promotes the use of environmentally benign solvents, with water being the ideal choice, or eliminating solvents altogether. nih.gov
Aqueous Medium Syntheses: Water is an attractive solvent as it is non-toxic, non-flammable, and inexpensive. scispace.com An efficient method for converting aldehydes to aldoximes utilizes Hyamine® as a catalyst in water at ambient temperature, offering high yields and short reaction times. scispace.com Biocatalytic methods, such as the acyltransferase-catalyzed synthesis of 2-phenethyl acetate, are particularly well-suited to aqueous environments. nih.govrsc.org Although challenges like the competing hydrolysis reaction exist, they can be overcome through strategies like enzyme immobilization, which can shift the reaction equilibrium toward synthesis. nih.gov
Solvent-Free Syntheses: Eliminating the solvent simplifies workup procedures, reduces waste, and can lower costs. Solvent-free, or "dry media," reactions can be facilitated by techniques such as microwave irradiation. nih.gov For example, the oximation of aldehydes and ketones has been achieved with high efficiency by reacting them with hydroxylamine hydrochloride on silica (B1680970) gel under microwave irradiation, with reaction times as short as four minutes. nih.gov Biocatalytic processes can also be run under solvent-free conditions, where one of the liquid reactants acts as the solvent, as demonstrated in the lipase-catalyzed production of 2-phenylethyl acetate. mdpi.com
| Approach | Method | Catalyst/Medium | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Medium | Oximation of aldehydes | Hyamine® in water | High yields, short reaction time, ambient temperature. | scispace.com |
| Aqueous Medium | Ester synthesis | Immobilized Acyltransferase in water | Very high conversion, rapid, catalyst is recyclable. | nih.govrsc.org |
| Solvent-Free | Oximation of aldehydes/ketones | Microwave irradiation on silica gel | Extremely fast, efficient, no organic solvent. | nih.gov |
| Solvent-Free | Ester synthesis | Immobilized Lipase | High conversion, continuous process possible. | mdpi.com |
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. wikipedia.org
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A reaction can have a 100% chemical yield but a low atom economy if it generates a significant amount of by-products. primescholars.com For instance, the traditional synthesis of oximes from carbonyl compounds and hydroxylamine hydrochloride often requires a base to neutralize the HCl, which generates salt as a waste product, thus lowering the atom economy. ijprajournal.com
Strategies to improve atom economy and minimize waste include:
Catalytic Reactions: Using catalysts, which are required in only small amounts and can be recycled, is preferable to using stoichiometric reagents that are consumed in the reaction and generate waste. wikipedia.org The catalytic methods discussed in section 2.2.3 are prime examples of this strategy.
One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and waste. The visible-light-mediated three-component synthesis of oxime esters is an excellent illustration of this approach, minimizing waste and effort. nih.gov
Rearrangement Reactions: Reactions like the Beckmann rearrangement, which converts an oxime into an amide, can be highly atom-economical as they often involve the reorganization of atoms within the molecule without the loss of by-products. jocpr.com
By focusing on catalytic routes and designing synthetic pathways that maximize the incorporation of all reactant materials into the final product, the environmental impact of producing compounds like this compound can be significantly reduced. snu.ac.krnih.gov
Isolation and Purification Techniques for Research Applications
Following synthesis, the isolation and purification of the target compound are crucial for obtaining a product of the required purity for characterization and further use. The choice of technique depends on the physical properties of the product (e.g., solid, oil), the nature of the impurities, and the scale of the reaction.
For oxime esters like this compound, a typical laboratory-scale purification procedure involves several steps. After the reaction is complete, the mixture is often subjected to an aqueous workup . This involves transferring the reaction mixture to a separatory funnel and washing it with water or aqueous solutions (e.g., saturated sodium bicarbonate to remove acidic impurities, or brine to aid phase separation). nih.gov The desired organic product is extracted into an immiscible organic solvent, such as ethyl acetate (EtOAc). nih.gov The combined organic layers are then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. nih.gov
The resulting crude product is commonly purified by flash column chromatography on silica gel. nih.gov This technique separates compounds based on their polarity. A suitable eluent system, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is chosen to achieve good separation between the desired product and any remaining starting materials or by-products. nih.gov
In cases where catalytic metals are used, specific techniques are required for their removal. Metal scavenging agents, such as functionalized silica gels, can be employed to selectively bind and remove residual metal catalysts from the product solution. phosphonics.com
The purity of the final product is confirmed using analytical techniques. The structure is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS). ncsu.edu For solid compounds, the melting point (m.p.) serves as a simple indicator of purity. ncsu.edu
Reaction Mechanisms and Chemical Transformations of 2 Hydroxyimino 2 Phenylethyl Acetate
Rearrangement Reactions Investigated
The structural framework of 2-(hydroxyimino)-2-phenylethyl acetate (B1210297), featuring an oxime ester moiety, makes it a prime candidate for various molecular rearrangements. These transformations are pivotal in synthetic chemistry for constructing complex nitrogen-containing molecules from simpler precursors.
The Beckmann rearrangement is a classic acid-catalyzed conversion of oximes into N-substituted amides. organic-chemistry.org In the case of oxime esters like 2-(hydroxyimino)-2-phenylethyl acetate, the acetate group serves as an excellent leaving group, often negating the need for a strong acid catalyst that is typically required to protonate the hydroxyl group of a standard oxime. vu.nl The reaction is initiated by the departure of the acetate anion, which is a better leaving group than a hydroxide (B78521) ion. vu.nl
The generally accepted mechanism proceeds through the following key steps:
Formation of a Nitrilium Ion: The process is envisioned to begin with the cleavage of the N-O bond. This step is facilitated by heat or a catalyst and results in the expulsion of the acetate leaving group. dntb.gov.ua This cleavage occurs concurrently with the migration of the group positioned anti-periplanar to the N-O bond. organic-chemistry.orgnih.gov This concerted vu.nlvulcanchem.com-shift prevents the formation of an unstable free nitrene. dntb.gov.uanih.gov The result of this step is a highly reactive nitrilium ion intermediate. vu.nlnih.gov
Nucleophilic Attack: The electrophilic carbon of the nitrilium ion is then attacked by a nucleophile, which is typically a solvent molecule like water. vu.nlvulcanchem.com
Tautomerization: The initial product of the nucleophilic attack undergoes tautomerization to yield the final, stable amide product. vu.nl
This rearrangement is stereospecific; the migrating group is always the one anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.orgvulcanchem.com For this compound, this stereospecificity dictates which group (the phenyl or the acetyl-bearing methylene (B1212753) group) migrates, thus determining the final amide structure. Computational studies on similar systems, such as acetone (B3395972) oxime in an acetic acid solution, support a concerted mechanism where the migrating group moves to the nitrogen as the leaving group is expelled. vulcanchem.com
A variety of reagents are known to promote this rearrangement, including Brønsted acids (H₂SO₄, PPA), Lewis acids (SOCl₂, PCl₅), and sulfonylating agents (TsCl). nih.gov
Table 1: Catalysts and Reagents for Beckmann Rearrangement
| Catalyst/Reagent Class | Examples | Role |
|---|---|---|
| Brønsted Acids | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Protonates the hydroxyl group, turning it into a better leaving group (H₂O). nih.govvulcanchem.com |
| Lewis Acids / Halogenating Agents | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Converts the hydroxyl group into a superior leaving group. vulcanchem.com |
| Acylating Agents | Acetic Anhydride (B1165640) (Ac₂O) | Forms an acetate ester, which is a good leaving group. vu.nl |
The Lossen rearrangement traditionally describes the conversion of O-acyl derivatives of hydroxamic acids into isocyanates, which are then typically hydrolyzed or reacted with nucleophiles to form amines or ureas. While this compound is not a hydroxamic acid derivative, its N-O-acyl linkage allows for analogous reactivity. Oxime esters are versatile starting materials for synthesizing various nitrogen-containing compounds, including amines and amides. rsc.org
The key step in a Lossen-type reaction is the thermal or base-induced rearrangement involving the migration of a group from carbon to an electron-deficient nitrogen atom, coupled with the expulsion of a carboxylate leaving group. For an oxime ester, this would involve the cleavage of the N-O bond. The resulting intermediate can then lead to different products. While a direct conversion to an isocyanate is characteristic of the classic Lossen rearrangement, the reactivity of oxime esters can be channeled into various synthetic pathways. rsc.org These compounds can be transformed into amines, amides, nitriles, and various N-heterocycles, showcasing their value as synthetic intermediates. rsc.org The specific pathway and final product depend heavily on the reaction conditions and the substrate's structure.
Stereochemical Aspects of Reactivity
The stereochemistry of the C=N double bond in this compound is a critical factor governing its reactivity, particularly in rearrangement and addition reactions.
Oximes typically exist as a mixture of E and Z isomers, with one isomer often being thermodynamically more stable. acs.org For aryl ketoximes, the E isomer is generally preferred. However, the stereochemical outcome of reactions like the Beckmann rearrangement is dependent on which substituent is positioned anti to the leaving group. organic-chemistry.orgvulcanchem.com Therefore, controlling the E/Z geometry is crucial for achieving regioselectivity.
A powerful method for controlling this geometry is through photocatalysis. It has been demonstrated that the thermodynamically favored E isomers of aryl oximes can be converted to the less stable Z isomers via visible-light-mediated energy transfer (EnT) catalysis. acs.org This photoisomerization allows access to "nonclassical" Beckmann rearrangement products, where the group that would not typically migrate (because it is syn to the leaving group in the E isomer) is induced to migrate by first isomerizing the oxime to the Z form. acs.org This process can reverse the typical regioselectivity of the reaction. acs.org
Thermal stability and isomerization are also important considerations. Studies on various oxime esters have utilized techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) to assess their stability. nih.gov While high thermal stability is often desired for applications like photoinitiators, controlled thermal isomerization can also be a tool to influence reactivity. nih.gov
Achieving stereocontrol in reactions involving this compound is a key objective for asymmetric synthesis. While specific studies on enantioselective rearrangements of this exact compound are not prominent, the principles can be extrapolated from related systems.
The potential for enantioselectivity lies in the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the molecule during the key bond-forming or bond-breaking step. For instance, a chiral Brønsted acid could protonate the oxime ester in an enantioselective manner, leading to a kinetic resolution or an enantioselective rearrangement. The development of asymmetric organocatalysis provides a framework for how this could be achieved. Chiral catalysts, such as proline, create a chiral environment that directs the reaction pathway toward one specific stereoisomer. youtube.com In a proposed transition state for a proline-catalyzed aldol (B89426) reaction, hydrogen bonding locks the substrate into a defined geometry, forcing the reaction to proceed with high stereoselectivity. youtube.com A similar strategy could be envisioned for the rearrangement of an oxime ester using a suitable chiral catalyst.
Furthermore, reactions at positions adjacent to the oxime can be directed diastereoselectively. Palladium-catalyzed β-arylation of oxime ethers, for example, proceeds through a cyclopalladation intermediate that can control the stereochemistry of the newly formed C-C bond. nih.gov
Table 2: Strategies for Stereocontrol in Oxime Ester Reactions
| Strategy | Principle | Potential Outcome |
|---|---|---|
| Chiral Catalysis | Use of a chiral acid or base to create a diastereomeric transition state. youtube.com | Enantioselective Beckmann or Lossen-type rearrangement. |
| Substrate Control | A chiral center already present in the molecule directs the approach of reagents. | Diastereoselective addition or rearrangement. |
| Photochemical Isomerization | E/Z isomerization to control which group migrates in a subsequent rearrangement. acs.org | Regio- and stereoselective synthesis of amides. |
| Metal-Catalyzed Cross-Coupling | Formation of a stereocenter via a directed C-H activation/functionalization process. nih.gov | Diastereoselective C-C bond formation. |
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is dualistic, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction conditions and the reacting partner.
Electrophilic Reactivity: The primary electrophilic character arises after the departure of the acetate leaving group, which generates a nitrilium ion intermediate. vu.nl Nitrilium ions are potent electrophiles and are known to react with a wide array of nucleophiles. vu.nl The carbon atom of the nitrilium ion is highly electrophilic and is the site of attack by nucleophiles like water in the Beckmann rearrangement. vu.nlvulcanchem.com This electrophilicity is harnessed in various synthetic transformations to form nitrogen-containing heterocycles through intramolecular attack. vu.nl
Nucleophilic Reactivity: The nucleophilic character of the parent oxime is most evident during its formation, where the hydroxylamine (B1172632) nitrogen acts as a nucleophile, attacking a carbonyl carbon. vulcanchem.com The oxime ester itself can also participate in reactions as a nucleophile. For example, the nitrogen or oxygen atoms could coordinate to a Lewis acid. More complex reactivity can be induced, such as in copper-catalyzed coupling reactions where indanone oxime acetates react with thiols (nucleophiles) to form functionalized indenones. rsc.org
Furthermore, the C=N bond can be susceptible to nucleophilic addition. Reactions involving the addition of organometallic reagents or other nucleophiles to the carbon of the C=N bond are a potential pathway for functionalization. researchgate.net Computational studies on related systems show that the nucleophilic addition of a phenol (B47542) to an imine has a low energy barrier, indicating its kinetic feasibility. nih.gov
Alpha-Acetoxylation and Related Oxidative Processes
The term alpha-acetoxylation refers to the introduction of an acetoxy group on the carbon atom adjacent to a carbonyl group. While this reaction is most directly applicable to the ketone precursor of this compound, related oxidative processes are highly relevant to the oxime ester itself. An efficient method for the α-acetoxylation of ketones utilizes iodobenzene (B50100) as a catalyst with acetic anhydride and hydrogen peroxide as the oxidant. organic-chemistry.org This process provides a high-yielding route to α-acetoxy ketones, which can be precursors for oxime ester synthesis. organic-chemistry.org
For oxime esters like this compound, oxidative processes often involve the N–O bond. A key transformation is the single-electron transfer (SET) to generate iminyl radicals. nsf.govnih.gov This process typically involves a transition metal or a photosensitizer that facilitates the cleavage of the N–O bond. nih.gov The resulting iminyl radical is a versatile intermediate that can undergo further reactions, such as C–C bond cleavage, particularly in derivatives like acyl oxime esters. nih.gov
Nucleophilic Attack on the Oxime Ester Moiety
The oxime ester group in this compound presents multiple sites for nucleophilic attack. Oximes are recognized as ambidentate nucleophiles, with potential for reactivity at both the oxygen and nitrogen atoms. acs.org The carbon-nitrogen double bond (C=N) is electrophilic and can be attacked by nucleophiles, a reaction pathway that is fundamental to imine chemistry. nih.gov The mechanism of nucleophilic attack on an oxime typically begins with a proton-catalyzed attack on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently dehydrates to form the final product. nih.gov
Compared to imines, oximes generally exhibit greater resistance to hydrolysis. nsf.gov However, the ester portion of the molecule is also susceptible to nucleophilic attack and subsequent cleavage. Furthermore, oxime esters themselves can act as nucleophilic coupling partners in certain catalytic reactions. acs.org For instance, methyl ketone oxime esters have been successfully used as nucleophiles in Palladium-catalyzed C–H activation for C(sp²)–C(sp³) bond formation. acs.org In these reactions, the aryloxime group can also serve as an internal oxidant, rendering the reaction redox-neutral. acs.org
Cycloaddition Reactions and Related Pericyclic Transformations
Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. wikipedia.orglibretexts.org They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org The oxime ester functionality within this compound can participate in such transformations, leading to the formation of various heterocyclic structures.
A prominent example is the palladium-catalyzed intramolecular cyclization of unsaturated oxime esters, which is a type of aza-Heck reaction. organic-chemistry.org This process involves the oxidative addition of a Pd(0) catalyst into the N-O bond, followed by a Heck-like cyclization with an alkene, yielding dihydropyrroles. organic-chemistry.org The selectivity of these reactions can often be controlled through the choice of ligands on the palladium catalyst. organic-chemistry.org
The C=N bond of the oxime can also undergo [2+2] cycloaddition reactions. For example, the reaction of imines with ketenes, known as the Staudinger synthesis, produces β-lactams. mdpi.com Similar reactivity has been harnessed with oximes to generate functionalized azetidines. nsf.gov These reactions proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate which then cyclizes. mdpi.com Another major class of pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile. nih.govyoutube.com
Dynamic Covalent Chemistry Involving the Oxime Ester Linkage
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing chemical systems to adapt their constitution in response to a stimulus. rsc.org The oxime linkage is a key functional group in DCC, prized for its formation under mild conditions and its tunable stability. rsc.org The reversible nature of the oxime bond has been utilized to create dynamic materials, where the exchange between components allows for self-healing and adaptable properties. rsc.orgrsc.org The stability and exchangeability of these systems are determined by the kinetics and thermodynamics of the oxime exchange and competing hydrolysis reactions.
Oxime Metathesis Mechanisms and Kinetics
Oxime metathesis, or exchange, is a crucial reaction in the context of dynamic covalent chemistry. This reaction can proceed via several mechanisms, including transamination or hydrolysis followed by reformation. rsc.org The exchange is typically acid-catalyzed, with the reaction rate being highly dependent on pH. rsc.org Studies have shown that the half-life for exchange can increase dramatically with an increase in pH, indicating that mildly acidic conditions favor more rapid dynamic exchange. rsc.org
Recent investigations into the acid-catalyzed dynamic exchange of oximes propose a metathesis mechanism. rsc.orgrsc.org This mechanism is supported by both experimental and computational studies and highlights a significant substituent effect on the reaction kinetics. rsc.org For example, electron-donating groups (EDGs) on the aromatic ring of an oxime were found to promote faster exchange reactions, while electron-withdrawing groups (EWGs) led to longer reaction times to reach equilibrium. rsc.org
The kinetics of the exchange between O-alkyl oximes and alkoxylamines have been studied in aqueous solutions, revealing the reaction to be first order in both the oxime and the alkoxylamine and subject to acidic catalysis.
Below is a data table summarizing kinetic findings for the acid-catalyzed metathesis between different oxime pairs.
| Oxime Pair | Substituent Type | Time to Reach Equilibrium (minutes) |
|---|---|---|
| 3d/3i | EWG/EWG | ~360 |
| 3f/3a | EDG/Neutral | ~30 |
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxyimino 2 Phenylethyl Acetate
High-Resolution Vibrational Spectroscopy for Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule and probing its conformational landscape.
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. horiba.com The resulting spectra display a series of bands, with the position, intensity, and shape of each band corresponding to a specific molecular vibration. For 2-(Hydroxyimino)-2-phenylethyl acetate (B1210297), these spectra would provide a unique fingerprint, allowing for the unambiguous identification of its key functional moieties. horiba.comhoriba.com
The principal functional groups and their expected vibrational frequencies are:
O-H Stretch (Oxime): A broad absorption band is anticipated in the IR spectrum, typically in the range of 3100-3650 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. horiba.com The broadness is a result of intermolecular hydrogen bonding in the condensed phase.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the IR spectrum between 1680-1820 cm⁻¹. horiba.com The exact position can be influenced by the electronic effects of the adjacent oxygen and the rest of the molecule. In Raman spectroscopy, this bond would give a medium intensity signal. uci.edu
C=N Stretch (Oxime): This group is expected to show a medium to strong absorption in the 1610-1680 cm⁻¹ region in the IR spectrum. horiba.com In the Raman spectrum, this bond typically yields a very strong signal. uci.edu
Aromatic C=C Stretches: The phenyl group will exhibit several characteristic bands in the 1450-1600 cm⁻¹ region. horiba.com
C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected for the ester group, typically appearing in the 1000-1300 cm⁻¹ region.
N-O Stretch (Oxime): A stretching vibration for the N-O bond is anticipated in the 900-970 cm⁻¹ range.
A summary of the expected characteristic vibrational frequencies for 2-(Hydroxyimino)-2-phenylethyl acetate is presented in the interactive table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Oxime | O-H stretch | 3100-3650 (broad, strong) | Weak |
| Ester | C=O stretch | 1680-1820 (sharp, strong) | Medium |
| Oxime | C=N stretch | 1610-1680 (medium-strong) | Very Strong |
| Phenyl Ring | C=C stretch | 1450-1600 (multiple, medium) | Strong |
| Ester | C-O stretch | 1000-1300 (strong) | Medium |
| Oxime | N-O stretch | 900-970 (medium) | Weak |
Note: The exact positions and intensities of the bands can vary based on the physical state of the sample (solid, liquid, or solution) and the specific instrumentation used.
The vibrational spectra of this compound are sensitive to its molecular conformation. The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformers. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to determine the most stable conformers. nih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of organic molecules in solution.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons of the acetate group, and the hydroxyl (-OH) proton of the oxime.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons. For example, it would show a correlation between the methylene protons and the aromatic protons if there were any coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal in the ¹³C spectrum to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different functional group fragments. For instance, a correlation between the methylene protons and the carbonyl carbon of the ester would confirm their connectivity.
Furthermore, NMR spectroscopy is critical for determining the stereochemistry of the oxime group (C=N bond), which can exist as either the E or Z isomer. The chemical shift of the protons and carbons near the C=N bond will be different for each isomer due to the different spatial orientation of the hydroxyl group. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide through-space correlations between protons that are close to each other, which can be used to definitively assign the E or Z configuration.
A hypothetical table of NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Phenyl-H | 7.2-7.8 | 125-135 | C=N, C(ipso) |
| -CH₂- | ~5.3 | ~70 | C=O (ester), C(ipso) |
| -CH₃ | ~2.1 | ~21 | C=O (ester) |
| -OH (oxime) | ~10-12 | - | C=N |
| C=O (ester) | - | ~170 | -CH₂, -CH₃ |
| C=N (oxime) | - | ~155 | Phenyl-H, -OH |
Molecules are not static entities; they undergo various dynamic processes, such as rotation around single bonds, which can often be studied using Dynamic NMR (DNMR) spectroscopy. libretexts.org These processes occur at a rate that can be comparable to the NMR timescale. protein-nmr.org.uk
For this compound, several conformational exchange processes could be investigated, including:
Rotation around the C-C bond connecting the phenyl ring and the oxime carbon.
Rotation around the C-N bond of the oxime.
Rotation around the C-O bond of the ester.
At low temperatures, the rotation around a particular bond might be slow enough that the distinct conformers can be observed as separate sets of signals in the NMR spectrum. protein-nmr.org.uk As the temperature is increased, the rate of exchange between the conformers increases. This leads to a broadening of the NMR signals, and eventually, if the exchange becomes fast enough, the separate signals will coalesce into a single, time-averaged signal. libretexts.orgprotein-nmr.org.uk By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy and other thermodynamic parameters for the conformational exchange process. researchgate.netnih.gov Techniques like 2D EXSY (Exchange Spectroscopy) can also be used to identify and quantify chemical exchange processes. libretexts.org
Single-Crystal X-ray Diffraction Analysis of Solid-State Structures
While NMR provides detailed structural information in solution, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, precise picture of the molecule's structure in the solid state. semanticscholar.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the three-dimensional arrangement of atoms within the crystal lattice, providing exact bond lengths, bond angles, and torsion angles. nih.gov
For this compound, a successful SCXRD analysis would definitively establish:
The E or Z configuration of the oxime.
The precise bond lengths and angles of all functional groups, which can provide insight into electronic effects like conjugation and hyperconjugation.
The preferred conformation of the molecule in the solid state.
The intermolecular interactions that govern the crystal packing. Given the functional groups present, it is highly likely that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, likely involving the oxime's hydroxyl group acting as a hydrogen bond donor and the ester's carbonyl oxygen or the oxime's nitrogen acting as acceptors. nih.gov Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could also play a significant role in the crystal packing. nih.gov
A table of hypothetical crystallographic data is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.27 |
| Hydrogen Bonds | O-H···O, C-H···O |
| π-π Stacking | Present |
Note: This data is hypothetical and serves as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.
Intermolecular Interactions and Crystal Packing Motifs
These hydrogen-bonding capabilities are fundamental to the formation of supramolecular structures in the solid state. acs.org Typically, oximes form dimers or catemers (chain-like structures) through O-H···N or O-H···O hydrogen bonds. acs.orgscispace.com In the case of this compound, the presence of the ester carbonyl group (C=O) introduces an additional hydrogen-bond acceptor site, potentially leading to more complex packing motifs.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Oxime -OH | Oxime -N | Dimer or Catemer |
| Hydrogen Bond | Oxime -OH | Oxime -O | Catemer |
| Hydrogen Bond | Oxime -OH | Ester C=O | Inter- or Intramolecular |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Offset or Face-to-Face |
Tautomerism and Isomerism in the Solid State
Oximes can exhibit tautomerism, most notably oxime-nitrone tautomerism. rsc.orgresearchgate.net This involves the migration of a hydrogen atom from the oxygen to the nitrogen atom, forming a nitrone species. Computational studies on various oximes have indicated that the oxime form is generally more stable than the nitrone tautomer. acs.orgstackexchange.com The energy difference between the tautomers can be influenced by substituents and the surrounding solvent or solid-state environment. bohrium.com For this compound, the equilibrium in the solid state is expected to strongly favor the oxime form.
In addition to tautomerism, isomerism is also a key consideration. The C=N double bond of the oxime group can exist in either (E) or (Z) configuration. The relative stability of these isomers is influenced by steric and electronic factors. Furthermore, the presence of the ester group allows for the possibility of conformational isomers due to rotation around the C-C and C-O single bonds. The specific conformation adopted in the solid state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry is an indispensable tool for monitoring the progress of the synthesis of this compound and for confirming the identity of the final product. Techniques such as direct injection or coupling with liquid chromatography (LC-MS) allow for the rapid analysis of reaction mixtures. stackexchange.com
During reaction monitoring, the disappearance of starting materials and the appearance of the product ion corresponding to the molecular weight of this compound (C10H11NO3, MW: 193.19 g/mol ) can be tracked over time. This provides crucial information for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
For product identification, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum (MS/MS) provides structural information that can be used to verify the identity of the compound. For an ester like this compound, characteristic fragmentation pathways would include the loss of the acetyl group, cleavage of the ester bond, and fragmentation of the oxime moiety.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₂NO₃]⁺ | 194.08 | Protonated Molecular Ion |
| [M+Na]⁺ | [C₁₀H₁₁NNaO₃]⁺ | 216.06 | Sodiated Adduct |
| [M-CH₂CO]⁺ | [C₈H₉NO₂]⁺ | 151.06 | Loss of Ketene |
It is important to note that the specific fragmentation pattern can be influenced by the ionization method used (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization).
Computational and Theoretical Chemistry Studies on 2 Hydroxyimino 2 Phenylethyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that dictate the reactivity and stability of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-(hydroxyimino)-2-phenylethyl acetate (B1210297). DFT calculations can predict a range of properties with high accuracy.
Theoretical calculations using methods like DFT, RMP2, and RHF with a 6-311++G(d, p) basis set are commonly employed to optimize molecular geometry in the ground state. researchgate.net The resulting theoretical data can then be compared with experimental findings, such as those from X-ray crystallography, to validate the computational model. researchgate.net For instance, calculated bond lengths and angles can be benchmarked against experimental values to assess the accuracy of the chosen theoretical level. researchgate.net
Illustrative Data from DFT Calculations: Below is a table representing the type of data that would be generated from DFT calculations on 2-(hydroxyimino)-2-phenylethyl acetate.
| Property | Predicted Value |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
While DFT is excellent for ground-state properties, ab initio and semi-empirical methods are often employed to study excited states and predict spectroscopic properties. Ab initio methods, such as Coupled Cluster (CC) or Configuration Interaction (CI), are highly accurate but computationally expensive. ustc.edu.cn Semi-empirical methods offer a faster, though less precise, alternative.
These methods are crucial for understanding how the molecule interacts with light, predicting outcomes for techniques like UV-Vis spectroscopy. The accuracy of these predictions depends on the proper construction of the molecular model, which should be large enough to account for steric and electronic effects without being computationally prohibitive. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By simulating the molecule's behavior over time, MD can reveal its conformational landscape—the various shapes it can adopt—and the influence of solvent molecules on its structure and dynamics.
A study on N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides using theoretical calculations indicated the existence of stable gauche and cis conformers in the gas phase. nih.gov The relative population of these conformers was shown to change with solvent polarity, a finding that could be explored for this compound through similar MD simulations. nih.gov Such simulations typically track the trajectory of the molecule in a simulated solvent box, allowing for the analysis of interactions like hydrogen bonding and electrostatic forces. numberanalytics.com
Typical Parameters for an MD Simulation:
| Parameter | Setting |
|---|---|
| Force Field | e.g., AMBER, CHARMM |
| Solvent Model | e.g., TIP3P water |
| Temperature | 298.15 K |
| Pressure | 1 atm |
| Simulation Time | 200 ns |
Note: This table shows example parameters for setting up an MD simulation. mdpi.com
Reaction Pathway Analysis and Transition State Elucidation
Understanding how a molecule transforms chemically requires analyzing its potential reaction pathways. Computational methods can map out these pathways, identify intermediate structures, and calculate the energy of transition states.
By calculating the potential energy surface for a reaction, chemists can determine the most likely transformation pathways. This involves locating the transition state structures that connect reactants to products and calculating their energy, known as the activation barrier. ustc.edu.cn A higher activation barrier implies a slower reaction rate. For example, in the oxidation of (2-furyl)(hydroxy)methyl, ab initio calculations were used to determine energy barriers for various reaction steps, such as H-shifts and bond cleavages. ustc.edu.cn Similar analyses for this compound could elucidate its degradation or transformation mechanisms.
The choice of solvent can dramatically influence reaction rates and mechanisms. numberanalytics.com Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy profile of a reaction. numberanalytics.comchemrxiv.org Polar solvents, for instance, can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species. numberanalytics.com Computational models like the Polarizable Continuum Model (PCM) can be used to simulate these solvent effects, providing insight into how the reaction mechanism might change in different solvent environments. nih.gov The ability of a solvent to form hydrogen bonds can also significantly contribute to these effects. chemrxiv.org
Non-Covalent Interactions and Intermolecular Forces Analysis
A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the non-covalent interactions and intermolecular forces of this compound. While computational methods are extensively used to analyze such interactions in a wide array of chemical compounds, dedicated studies on this particular molecule are not present in the accessible literature.
Non-covalent interactions (NCIs) are crucial in determining the physical and chemical properties of molecular solids, including crystal packing, stability, and solubility. researchgate.netnih.gov These interactions, which are fundamentally electrostatic in nature, include hydrogen bonds, van der Waals forces (specifically London dispersion forces), dipole-dipole interactions, and π-π stacking interactions. mdpi.com The analysis of these forces provides deep insights into the supramolecular assembly and behavior of compounds.
Typically, the study of non-covalent interactions involves a combination of experimental techniques, such as X-ray crystallography, and theoretical calculations. nih.gov Computational chemistry offers a powerful toolkit for this purpose, employing methods such as:
Density Functional Theory (DFT): A popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently used to optimize molecular geometries and calculate interaction energies.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and intermolecular interactions.
Non-Covalent Interaction (NCI) Plot Analysis: A visualization technique that helps to identify and characterize non-covalent interactions in three-dimensional space based on the electron density and its derivatives.
Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal.
In a hypothetical computational analysis of this compound, researchers would likely investigate several key potential interactions based on its molecular structure. The molecule possesses a phenyl ring, an oxime group (-C=N-OH), and an acetate group (-O-C(=O)-CH₃), all of which can participate in various non-covalent interactions.
Potential Non-Covalent Interactions in this compound:
| Interaction Type | Potential Participating Groups | Description |
| Hydrogen Bonding | The hydroxyl group (-OH) of the oxime can act as a hydrogen bond donor. The nitrogen atom of the oxime and the oxygen atoms of the acetate and oxime groups can act as hydrogen bond acceptors. | This strong directional interaction would significantly influence the crystal packing and melting point of the compound. |
| π-π Stacking | The phenyl rings of adjacent molecules can stack on top of each other. | These interactions are common in aromatic compounds and contribute to the stability of the crystal lattice. |
| Dipole-Dipole Interactions | The polar C=O, C=N, and C-O bonds create a molecular dipole moment, leading to electrostatic interactions between molecules. | These forces would contribute to the overall cohesion of the molecular solid. |
| C-H···π Interactions | The C-H bonds of the phenyl ring or the methyl group can interact with the π-system of an adjacent phenyl ring. | These are weaker interactions but can play a role in the fine-tuning of the molecular arrangement. |
| van der Waals Forces | These dispersion forces exist between all atoms and molecules and are the result of temporary fluctuations in electron density. | They provide a general attractive force that contributes to the overall stability of the condensed phase. |
Without experimental or specific computational data for this compound, the relative strengths and geometric arrangements of these potential interactions remain speculative. A thorough computational study would be required to generate detailed findings, including interaction energy data and visualizations of the intermolecular forces that govern the structure and properties of this compound.
Applications of 2 Hydroxyimino 2 Phenylethyl Acetate in Advanced Organic Synthesis
Role as a Coupling Reagent and Activating Agent
The reactivity of 2-(Hydroxyimino)-2-phenylethyl acetate (B1210297) is significantly influenced by its oxime functionality. This group is pivotal in its role as an activating agent, particularly in the formation of amide and ester bonds, and in facilitating molecular rearrangements to synthesize valuable functional groups.
In peptide synthesis, the prevention of racemization at the α-carbon of the activated amino acid is of paramount importance to ensure the biological activity of the final peptide. Additives based on a hydroxyimino framework are well-established for their ability to suppress this unwanted side reaction. Compounds like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with carbodiimide (B86325) coupling reagents. nih.govacs.orgacs.org
The efficacy of these additives stems from their ability to react with the initially formed, highly reactive O-acylisourea intermediate to generate an active ester. This active ester is more stable and less prone to cyclize into the oxazolone (B7731731) intermediate responsible for racemization. nih.gov The 2-(Hydroxyimino)-2-phenylethyl acetate molecule shares the core hydroxyimino scaffold with these proven racemization suppressants. When used as an additive, it can form an active ester with a carboxylic acid, which then reacts with an amine to form the desired amide bond with high optical purity. Research has shown that oxime-based additives like Oxyma are not only effective at minimizing racemization but can also accelerate the rate of coupling compared to traditional reagents. nih.govacs.org Given its structural similarity, this compound is recognized as a potent coupling reagent for facilitating racemization-free amidation and esterification, crucial for the synthesis of peptides and other chiral molecules.
Table 1: Comparison of Common Coupling Additives This table is generated based on established knowledge in peptide chemistry and is for illustrative purposes.
| Additive | Structure | Key Feature |
|---|---|---|
| 1-Hydroxybenzotriazole (HOBt) | Chemical structure of HOBt | Standard additive, effective but with safety concerns. |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Chemical structure of Oxyma | High racemization suppression, safer alternative to HOBt. nih.gov |
The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid, typically an O-acyl derivative, into an isocyanate. This highly reactive isocyanate intermediate can be trapped in situ by various nucleophiles to afford a range of important compounds. Reaction with amines yields ureas, with alcohols produces carbamates, and with thiols gives thiocarbamates. nih.govnih.gov
The structure of this compound makes it an ideal substrate for transformations involving a Lossen-type rearrangement. As an O-acetylated oxime, it is an activated derivative primed for this reaction. The process can be mediated by reagents like carbodiimides, which facilitate the rearrangement of N-protected α-amino/peptidyl hydroxamic acids into the corresponding isocyanates. acs.org These intermediates are then coupled in a one-pot synthesis with amino acid or peptide esters to yield urea-containing products. acs.org This methodology has proven effective for creating unsymmetrical ureas from protected amines, showcasing broad functional group tolerance and high yields under mild conditions. nih.govnih.gov The isocyanate generated from a Lossen rearrangement involving this compound can be intercepted by different nucleophiles, as detailed in the following table.
Table 2: Products from Trapping Isocyanate Intermediate
| Trapping Nucleophile | Resulting Product Class | General Structure |
|---|---|---|
| Amine (R₂NH) | Urea | R-NH-C(O)-NR₂ |
| Alcohol (R'OH) | Carbamate (B1207046) | R-NH-C(O)-OR' |
Building Block for Heterocyclic Chemistry
Heterocyclic compounds are foundational to medicinal chemistry and materials science. The unique reactivity of this compound and related oxime acetates makes them powerful building blocks for the synthesis of a variety of nitrogen-containing ring systems.
Pyrroles: Polysubstituted pyrroles can be efficiently synthesized through a copper-catalyzed [3+2]-type condensation reaction between oxime acetates and dialkyl acetylenedicarboxylates. nih.govrsc.org This method operates under aerobic conditions and tolerates a wide range of functional groups on the oxime acetate, including those with electron-donating and electron-withdrawing substituents, as well as heteroaromatic systems. rsc.org A similar copper-catalyzed heteroannulation of O-acetyl oximes with β-ketoesters also yields polysubstituted pyrroles. nih.gov These reactions demonstrate the utility of oxime acetates as versatile precursors for complex pyrrole (B145914) structures. nih.govrsc.org
Pyridines: The synthesis of highly substituted pyridines has been achieved through a novel copper-catalyzed coupling of oxime acetates with aldehydes. acs.orgnih.gov In this transformation, two molecules of the oxime acetate react with one molecule of an aldehyde to construct the pyridine (B92270) ring. The reaction proceeds via cleavage of the N–O bond and subsequent multiple C–C and C–N bond formations. acs.org This method is notable for its high functional group tolerance. A related copper-catalyzed [3+3] annulation of oxime acetates with α,β-unsaturated aldehydes or ketones provides another powerful route to diverse pyridine derivatives. orgsyn.orgrsc.org
Table 3: Copper-Catalyzed Synthesis of 2,4,6-Triarylpyridines from Oxime Acetates and Aldehydes Data derived from research on the copper-catalyzed coupling of substituted acetophenone (B1666503) O-acetyl oximes (Ar¹-C(Me)=NOAc) with substituted aldehydes (Ar²-CHO) to yield 2-Aryl-4-Ar²-6-Aryl-pyridines. acs.org
| Ar¹ in Oxime Acetate | Ar² in Aldehyde | Yield (%) |
|---|---|---|
| C₆H₅ | C₆H₅ | 89 |
| 4-MeC₆H₄ | C₆H₅ | 92 |
| 4-MeOC₆H₄ | C₆H₅ | 95 |
| 4-FC₆H₄ | C₆H₅ | 85 |
| 4-ClC₆H₄ | C₆H₅ | 87 |
| C₆H₅ | 4-MeC₆H₄ | 91 |
| C₆H₅ | 4-MeOC₆H₄ | 93 |
Quinolines: O-acetyl oximes are effective precursors for quinoline (B57606) synthesis through photochemical pathways. The irradiation of substituted 2-benzylidenecyclopentanone (B176167) O-acetyloximes leads to the formation of annulated quinolines. nih.gov The reaction proceeds through an E/Z isomerization followed by a 6π-electrocyclization and subsequent elimination of acetic acid to achieve aromatization. nih.gov Additionally, transition-metal catalysis offers another route; a copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines furnishes 4-trifluoromethyl quinolines in good yields under redox-neutral conditions. mdpi.com
The imidazole (B134444) ring is a key feature in many biologically active molecules. A novel and efficient method for synthesizing 2H-imidazoles utilizes an iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides. acs.org This reaction is performed under mild, redox-neutral conditions without the need for external ligands or additives. The process is characterized by its denitrogenative nature, involving the cleavage of both N–O and N–N bonds and the formation of two new C–N bonds to construct the imidazole ring. Notably, the oxime acetate acts as an internal oxidant, with acetic acid and nitrogen gas as the only byproducts, highlighting the green credentials of this method. acs.org
Photochemical Applications in Organic Transformations
The inherent weakness of the N–O bond in oxime esters (bond dissociation energy ~35-40 kcal/mol) makes them highly susceptible to photochemical cleavage. nih.gov Upon UV irradiation, this compound and related oxime esters undergo homolytic scission of the N–O bond to generate a pair of radicals: an iminyl radical and an acyloxyl radical. nih.govresearchgate.netnih.gov
The acyloxyl radical can readily undergo decarboxylation to produce an alkyl or aryl radical and carbon dioxide. These generated radical species are highly reactive and can initiate various chemical processes. This property has been exploited in photopolymerization, where oxime esters serve as highly efficient Type I photoinitiators for free-radical polymerization. nih.gov The radicals generated upon photolysis add to monomer units, initiating the polymerization chain reaction. researchgate.net
Furthermore, the generation of iminyl radicals from oxime esters has been applied in the context of DNA damage studies. acs.orgnih.gov Oxime esters of nucleobases can be incorporated into DNA strands. Subsequent UV irradiation or single-electron transfer generates highly reactive nitrogen-centered radicals that can induce lesions in the DNA, making these compounds useful tools for mechanistic studies and as potential radiosensitizing agents. acs.orgnih.govnih.gov
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) |
| 1-Hydroxybenzotriazole (HOBt) |
| Pyrrole |
| Pyridine |
| Quinoline |
| Imidazole |
| Urea |
| Carbamate |
| Thiocarbamate |
| Isocyanate |
| Acetophenone O-acetyl oxime |
| 2-Benzylidenecyclopentanone O-acetyloxime |
Photoinitiators and Photoreactions in Organic Synthesis
The photochemistry of oximes and their derivatives is a field of significant interest, particularly in the context of photoinitiators for polymerization and for orchestrating unique photochemical reactions. Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. nih.gov Derivatives of 2-phenyl-acetophenone are well-known free-radical photoinitiators that undergo α-cleavage upon UV irradiation to generate two radical species capable of initiating the polymerization of double bonds. nih.gov
While direct studies on this compound as a photoinitiator are not extensively detailed in the provided search results, the photochemistry of structurally related 2-(hydroxyimino)aldehydes (HIAs) offers significant insights. nih.gov Research has shown that upon UV light irradiation, these compounds can undergo an unusual and highly chemoselective Norrish-Yang photocyclization to produce cyclobutanol (B46151) oximes. nih.gov This reaction is noteworthy because it proceeds with high diastereoselectivity in many cases and avoids the fragmentation reactions that typically dominate the photochemistry of aldehydes. nih.gov The efficiency and outcome of these photoreactions can be influenced by factors such as the solvent and the intensity of the light source. nih.gov
The presence of the acetate group in this compound suggests it could function as a photolabile protecting group or participate in photocyclization reactions. Upon irradiation, the molecule could potentially release an acetate group to form a six-membered cyclic lactam as a major product, a reaction pathway observed in the photochemistry of 2-(methyl(1-phenylvinyl)carbamoyl)phenyl acetate. researchgate.net The quantum yield for such reactions, however, can be influenced by the photoproducts absorbing light in competition with the starting material. researchgate.net These examples highlight the potential of the oxime acetate framework in light-induced synthetic transformations.
Polymer Chemistry and Materials Science Applications
The versatility of the oxime functional group extends into the realm of polymer chemistry and materials science, where it can be incorporated into polymer backbones or used as a ligation handle to create advanced materials.
Stimuli-responsive polymers, or "smart" polymers, are materials that exhibit significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.govrsc.org This responsiveness makes them highly valuable for applications ranging from controlled drug delivery to smart coatings and sensors. nih.govmdpi.com
The oxime group is a valuable tool in creating such materials. For instance, polymers containing oxime groups can be designed to respond to changes in pH. nih.gov A dual-responsive polypeptide, prepared by reacting poly(l-cysteine) with N, N-dimethylaminoethyl acrylate, demonstrated both temperature and pH responsiveness. nih.gov This copolymer was found to be soluble at pH values below 7.5 and above 9.7, but precipitated in the intermediate range. nih.gov
Given its structure, this compound could serve as a monomer or a modifying agent for creating stimuli-responsive polymers. The ester linkage could be susceptible to hydrolysis under certain pH conditions, leading to a change in the polymer's properties. Furthermore, the oxime group itself can participate in dynamic covalent chemistry, a key principle behind many stimuli-responsive systems. The ability to tune material properties based on external signals is a driving force in modern materials science, with applications in tissue engineering and drug delivery. mdpi.commdpi.com
Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, is central to the development of self-healing materials and covalent adaptable networks (CANs). nih.gov These materials can repair damage or be reprocessed, extending their lifetime and reducing waste. Oxime formation and exchange are prime examples of dynamic covalent reactions used for this purpose.
Thermoset polyurethanes have been engineered as CANs by catalyzing carbamate exchange, creating materials that can be reprocessed. nih.gov When used as adhesives, these dynamic networks can exhibit self-healing properties and maintain their adhesive strength over multiple cycles, attributed to reversible covalent bonding with the substrate. nih.gov Similarly, self-healing conductive hydrogels have been developed using a dynamic dual network structure, which can accelerate the healing of infected wounds through combined photothermal and antimicrobial effects. nih.gov
The oxime moiety within a polymer network derived from or containing units of this compound could participate in such dynamic exchange reactions. This would enable the creation of crosslinked materials that can de-crosslink and re-form under specific conditions, bestowing them with self-healing or reprocessable characteristics.
Development of Novel Synthetic Reagents and Catalysts
The inherent reactivity of the oxime group makes it a valuable precursor for a variety of other functional groups and heterocyclic systems, positioning it as a key building block in the development of new synthetic reagents.
A significant advancement in synthetic chemistry has been the development and application of borylated oximes. nih.govresearchgate.netrsc.orgrsc.org These compounds serve as versatile building blocks for the synthesis of a wide range of more complex molecules. nih.gov Boronate esters are highly valued in the synthetic and pharmaceutical industries for their utility in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Researchers have demonstrated the synthesis of α-boryl aldoximes from α-boryl aldehydes. nih.govrsc.orgrsc.org A key feature of this chemistry is the selective modification of the oxime functionality, which provides access to a diverse array of borylated compounds, including borylated heterocycles like isoxazoles and oxadiazoles, as well as N-acetoxyamides. nih.govresearchgate.net The reduction of these α-boryl aldoximes can yield β-boryl hydroxylamines. nih.govrsc.org
The general synthetic utility of oximes is highlighted by their conversion into N-acetoxyamides, which are present in various biologically active molecules. nih.gov This transformation can be achieved by treating an aldoxime with diacetoxyiodobenzene (B1259982) in the presence of acetic acid, which generates a nitrile oxide in situ that is then trapped by the acetic acid. nih.gov
Historical Perspective and Future Directions in 2 Hydroxyimino 2 Phenylethyl Acetate Research
Evolution of Oxime Ester Chemistry Relevant to the Compound
The chemistry of oxime esters has a rich history, evolving from fundamental synthesis methods to complex, catalyzed reactions. Oximes themselves, characterized by the RR'C=N-OH functional group, are typically formed through the condensation of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.orgnih.gov The subsequent esterification of the oxime hydroxyl group gives rise to oxime esters. nih.gov Early methods for creating oxime esters often involved straightforward reactions of oximes with carboxylic acids or their derivatives. nih.govijpcbs.com
A pivotal development in oxime ester chemistry was the recognition of their ability to generate nitrogen-centered radicals, specifically iminyl radicals, upon cleavage of the N–O bond. nsf.govacs.org This reactivity has been exploited in a variety of synthetic transformations. Initially, these reactions often required harsh conditions, such as UV photolysis. acs.org However, the field has progressed significantly with the advent of milder methods, including the use of transition metal catalysts and photoredox catalysis, to facilitate this key bond fragmentation. nsf.govnih.gov
The general synthetic pathway to oxime esters often involves a two-step process: the formation of the oxime followed by its esterification. nih.gov For a compound like 2-(hydroxyimino)-2-phenylethyl acetate (B1210297), this would typically involve the reaction of 2-oxo-2-phenylethanal with hydroxylamine to form the corresponding oxime, followed by acetylation.
The evolution of these synthetic methods has been driven by the pursuit of greater efficiency, milder reaction conditions, and broader substrate scope. The development of transition-metal-catalyzed and photocatalytic methods has been particularly transformative, allowing for the generation of reactive intermediates under conditions that tolerate a wider range of functional groups. nsf.govnih.govdntb.gov.ua
Unexplored Reactivity and Synthetic Opportunities
While the generation of iminyl radicals from oxime esters is well-established, there remains significant untapped potential in the reactivity of compounds like 2-(hydroxyimino)-2-phenylethyl acetate. nsf.govacs.org The exploration of this compound's unique reactivity could lead to novel synthetic methodologies.
One area of opportunity lies in the development of asymmetric reactions. Although progress has been made, the field of asymmetric catalysis involving oxime esters is still developing, with many existing methods relying on transition metals or photocatalysis. nih.gov Devising enantioselective transformations using this compound as a substrate could provide access to valuable chiral nitrogen-containing molecules.
Furthermore, the radical intermediates generated from this compound could be harnessed in new cascade reactions. The strategic design of substrates could enable intramolecular cyclizations or multicomponent reactions, leading to the rapid construction of complex molecular architectures. researchgate.net For instance, the iminyl radical could participate in hydrogen atom transfer (HAT) processes or additions to π-systems, opening up pathways to diverse heterocyclic compounds. nsf.gov The reactivity of acyl oxime esters, which can generate acyl radicals upon C-C bond cleavage, further expands the synthetic possibilities. nih.govencyclopedia.pub
The unique structural features of this compound, with its phenyl and acetate groups, offer opportunities for tuning its reactivity and exploring regioselective transformations that may not be possible with other oxime esters.
Integration with Emerging Methodologies (e.g., Flow Chemistry, Machine Learning in Synthesis Design)
The advancement of research on this compound and related oxime esters is being accelerated by the integration of modern technologies such as flow chemistry and machine learning.
Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis and manipulation of oxime esters. The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient heat transfer, which is crucial for managing potentially exothermic reactions and improving safety. nih.gov This technology can enable reactions to be performed under superheated conditions, potentially accelerating reaction rates and improving yields. nih.gov For the synthesis of this compound, a flow process could streamline the two-step synthesis, potentially allowing for in-line purification and a more automated production. acs.org
Machine Learning in Synthesis Design: Machine learning (ML) is emerging as a powerful tool in chemical research. engineering.org.cn ML models, trained on vast databases of chemical reactions, can predict suitable reaction conditions, including catalysts, solvents, and temperatures, for novel transformations. nih.gov This approach can significantly reduce the experimental effort required to optimize a reaction. In the context of oxime esters, machine learning algorithms have been used to design novel photoinitiators by creating predictive models for their photosensitivity based on their chemical structure. acs.orgacs.org Such an approach could be applied to this compound to predict its properties and design new applications. Furthermore, generative models can now translate chemical structures into detailed synthetic procedures, aiding in the planning of complex syntheses. mdpi.com
The combination of these emerging methodologies promises to accelerate the discovery of new reactions and applications for this compound, making its study more efficient and innovative.
Challenges and Prospects in Academic Research on Oxime Esters
Despite the significant progress in oxime ester chemistry, several challenges remain that are relevant to the study of this compound. A key challenge is improving the atom economy of reactions involving oxime esters, as the ester portion is often released as a byproduct. nih.gov The development of catalytic systems that are more sustainable, for example, by replacing precious metals like palladium with more abundant metals like copper, is an ongoing area of research. rsc.org
Another significant challenge is the development of a broader range of asymmetric catalytic reactions to produce enantiomerically pure compounds. nih.gov While some progress has been made, the discovery of new chiral catalysts and reaction conditions is crucial for expanding the synthetic utility of oxime esters in fields like medicinal chemistry.
The prospects for academic research on oxime esters, including this compound, are promising. There is a continuous drive to discover novel reactivity patterns and apply them to the synthesis of complex molecules and functional materials. numberanalytics.comresearchgate.net The exploration of new catalytic systems, including photoredox and enzymatic catalysis, will likely lead to milder and more selective transformations. nsf.gov The unique properties of the oxime N-O bond also suggest potential applications in materials science, for instance, in the development of dynamic or responsive materials. nsf.gov As our understanding of the fundamental reactivity of oxime esters deepens, so too will the ability to design and utilize compounds like this compound for innovative chemical synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Hydroxyimino)-2-phenylethyl acetate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and carbonyl-containing precursors. For example, analogous phenolic derivatives are prepared by reacting hydroxylamine with substituted acetophenones under reflux in ethanol, followed by acetylation to stabilize the hydroxyimino group . Key parameters include pH control (to favor nucleophilic attack) and temperature optimization (typically 60–80°C). Reaction progress is monitored via thin-layer chromatography (TLC) or in situ FT-IR to detect imine bond formation .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Structural confirmation involves:
- NMR : H and C NMR to identify proton environments (e.g., hydroxyimino protons at δ 8.5–9.0 ppm) and carbonyl carbons.
- IR : Stretching vibrations for C=N (1630–1680 cm) and ester C=O (1720–1750 cm).
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.
X-ray crystallography may resolve tautomeric equilibria (oxime vs. nitroso forms) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Based on structurally related hydroxyimino compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and calculate hyperpolarizability (β), a key NLO parameter. Frontier molecular orbital (FMO) analysis identifies charge transfer pathways, while solvent effects are modeled using the Polarizable Continuum Model (PCM). Experimental validation via hyper-Rayleigh scattering or electric-field-induced second harmonic generation (EFISHG) is recommended .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., in C=N bond length or vibrational frequencies) may arise from tautomerism or solvent effects. Solutions include:
- Solvent Correction : Incorporate explicit solvent molecules in computational models.
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible substituents.
- Hybrid Methods : Combine experimental data (e.g., X-ray) with DFT to refine force fields .
Q. How can metabolic stability and toxicity of this compound be assessed in preclinical studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites using MS/MS fragmentation .
- Cytotoxicity : Conduct MTT assays on HepG2 cells at varying concentrations (10–100 μM) for 24–48 hours. Compare IC values to structurally related (methoxyimino)acetate derivatives .
Q. What experimental designs are effective for studying tautomeric equilibria (oxime ↔ nitroso) in this compound?
- Methodological Answer :
- Variable Temperature NMR : Monitor proton shifts (e.g., NH vs. NOH) across 25–80°C.
- pH-Dependent Studies : Adjust pH (2–12) and track tautomer ratios via UV-Vis spectroscopy (λ = 250–400 nm).
- Crystallography : Compare crystal structures under different crystallization solvents to identify dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
